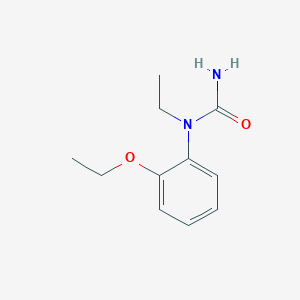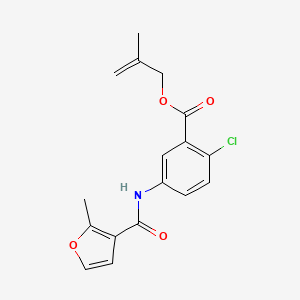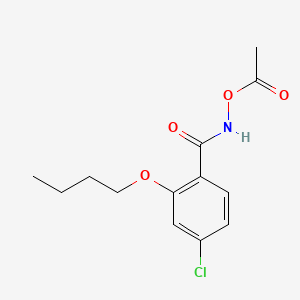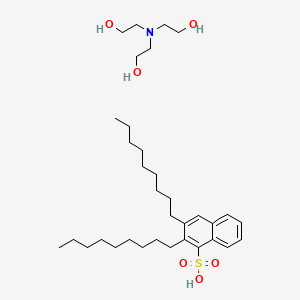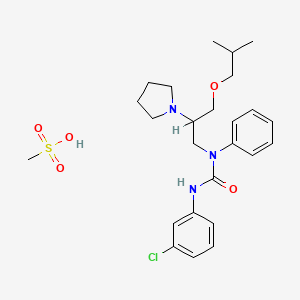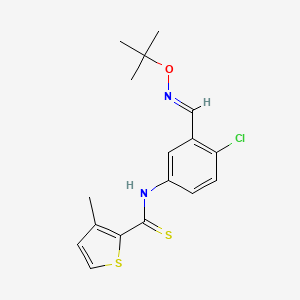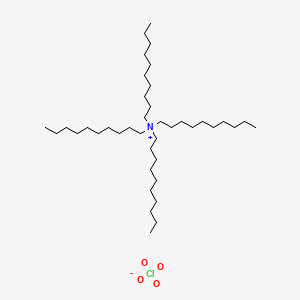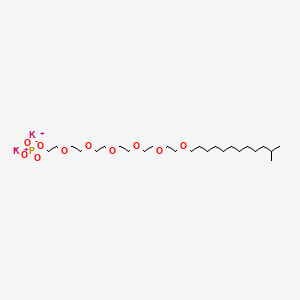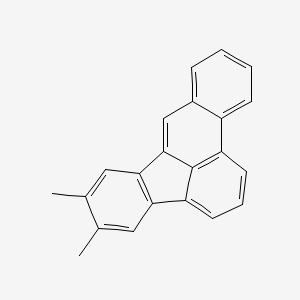
5,6-Dimethylbenzo(b)fluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(b)fluoranthene, featuring two methyl groups at the 5 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzo(b)fluoranthene can be achieved through a one-pot solid-state reaction. This involves the reductive cleavage of corannulene using an electron shuttle such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and a reducing agent like zinc powder . The reaction conditions typically include heating the mixture to facilitate the cleavage and subsequent planarization of the corannulene structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
5,6-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are ongoing.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can induce mutagenicity by causing DNA damage, primarily targeting guanine and cytosine bases . This damage can result in mutations and potentially lead to carcinogenesis. The compound’s metabolites are responsible for these effects, and the pathways involved include metabolic activation and DNA repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzo(b)fluoranthene: The parent compound, lacking the methyl groups at the 5 and 6 positions.
1-Methylbenzo(b)fluoranthene: A derivative with a single methyl group.
3-Methylbenzo(b)fluoranthene: Another methylated derivative with the methyl group at the 3 position.
1,3-Dimethylbenzo(b)fluoranthene: A compound with two methyl groups at the 1 and 3 positions.
Uniqueness
5,6-Dimethylbenzo(b)fluoranthene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s electronic properties and its interaction with biological molecules, making it distinct from other methylated benzo(b)fluoranthene derivatives.
Propiedades
Número CAS |
95741-53-0 |
|---|---|
Fórmula molecular |
C22H16 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
18,19-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-10-19-18-9-5-8-17-16-7-4-3-6-15(16)12-21(22(17)18)20(19)11-14(13)2/h3-12H,1-2H3 |
Clave InChI |
NNPXJNHIPBFDOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C5=C3C2=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


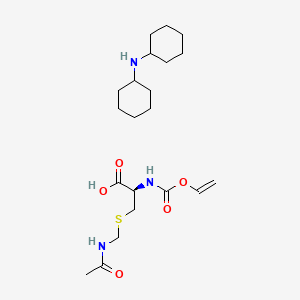
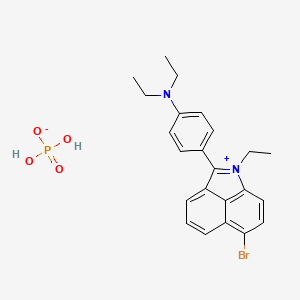
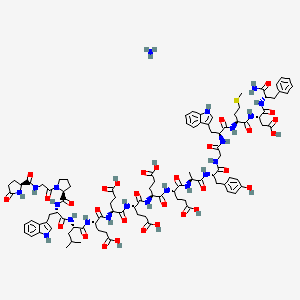

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
